molecular formula C19H21N3O5 B11291993 N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide

N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B11291993
M. Wt: 371.4 g/mol
InChI Key: VRTJCLRHJKJOQR-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a furylcarbonyl group, and a piperazinyl acetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the ethylation of phenol to form 2-ethoxyphenol. This reaction is usually carried out using ethyl iodide in the presence of a base such as potassium carbonate.

    Synthesis of the Furylcarbonyl Intermediate: The next step involves the acylation of furan with an appropriate acyl chloride to form the furylcarbonyl intermediate.

    Formation of the Piperazinyl Acetamide: The final step involves the condensation of the ethoxyphenyl and furylcarbonyl intermediates with piperazine and acetic anhydride under controlled conditions to form the target compound.

Industrial Production Methods

In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide: can be compared with other similar compounds to highlight its uniqueness:

    N-(2-methoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-(2-ethoxyphenyl)-2-[1-(2-thienylcarbonyl)-3-oxopiperazin-2-yl]acetamide: Similar structure but with a thienyl group instead of a furyl group.

    N-(2-ethoxyphenyl)-2-[1-(2-furylcarbonyl)-3-oxopiperazin-2-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

This compound in various fields of research.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C19H21N3O5/c1-2-26-15-7-4-3-6-13(15)21-17(23)12-14-18(24)20-9-10-22(14)19(25)16-8-5-11-27-16/h3-8,11,14H,2,9-10,12H2,1H3,(H,20,24)(H,21,23)

InChI Key

VRTJCLRHJKJOQR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2C(=O)NCCN2C(=O)C3=CC=CO3

Origin of Product

United States

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